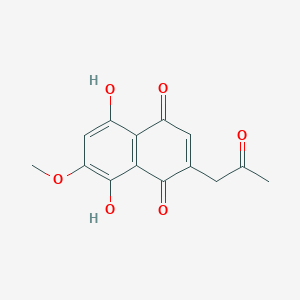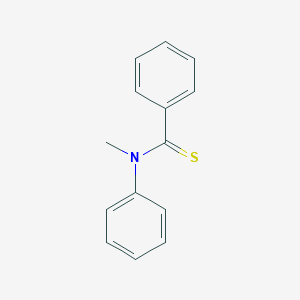
N-Methyl-N-phenylbenzenecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-phenylbenzenecarbothioamide (also known as Methamphetamine) is a highly potent psychostimulant drug that is widely used for various purposes. It is a derivative of amphetamine, which is a sympathomimetic drug that stimulates the central nervous system. Methamphetamine is a Schedule II controlled substance in the United States and is widely known for its abuse potential. However, despite its negative reputation, Methamphetamine has several scientific research applications and is used in various fields, including medicine, biochemistry, and neuroscience.
Mecanismo De Acción
The primary mechanism of action of Methamphetamine is the release of dopamine, norepinephrine, and serotonin in the brain. Methamphetamine binds to and activates the dopamine transporter, causing an increase in dopamine release in the synaptic cleft. This increase in dopamine release leads to a feeling of euphoria and increased energy levels. Methamphetamine also has vasoconstrictive properties, which can lead to increased blood pressure and heart rate.
Biochemical and Physiological Effects:
Methamphetamine has several biochemical and physiological effects on the body. The drug increases the release of dopamine, norepinephrine, and serotonin in the brain, leading to a feeling of euphoria and increased energy levels. Methamphetamine also increases heart rate, blood pressure, and body temperature. Chronic use of Methamphetamine can lead to several negative health consequences, including addiction, cardiovascular disease, and neurological damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methamphetamine has several advantages and limitations for lab experiments. The drug is highly potent and can be used in small amounts to produce significant effects. Methamphetamine is also relatively easy to synthesize, making it readily available for research purposes. However, the drug's potential for abuse and negative health consequences limits its use in lab experiments.
Direcciones Futuras
There are several future directions for Methamphetamine research. One area of research is the development of new treatments for addiction and other negative health consequences associated with chronic use of Methamphetamine. Another area of research is the development of new drugs that target the dopamine transporter and other neurotransmitter transporters. Additionally, there is a need for further research into the long-term effects of Methamphetamine use on the brain and behavior.
Métodos De Síntesis
The synthesis of Methamphetamine is a complex process that involves several chemical reactions. The most common method of synthesis involves the reduction of ephedrine or pseudoephedrine using red phosphorus and iodine. The reaction results in the formation of Methamphetamine as a racemic mixture of two enantiomers. The synthesis process is highly regulated due to the drug's potential for abuse.
Aplicaciones Científicas De Investigación
Methamphetamine has several scientific research applications, primarily in the fields of medicine, biochemistry, and neuroscience. In medicine, Methamphetamine is used as a treatment for attention deficit hyperactivity disorder (ADHD) and obesity. It is also used as a nasal decongestant due to its vasoconstrictive properties. In biochemistry, Methamphetamine is used as a tool to study the structure and function of neurotransmitter transporters, particularly the dopamine transporter. In neuroscience, Methamphetamine is used to study the effects of psychostimulant drugs on the brain and behavior.
Propiedades
Número CAS |
2628-58-2 |
|---|---|
Fórmula molecular |
C14H13NS |
Peso molecular |
227.33 g/mol |
Nombre IUPAC |
N-methyl-N-phenylbenzenecarbothioamide |
InChI |
InChI=1S/C14H13NS/c1-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11H,1H3 |
Clave InChI |
AUURLPKCWMLKFL-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=S)C2=CC=CC=C2 |
SMILES canónico |
CN(C1=CC=CC=C1)C(=S)C2=CC=CC=C2 |
Otros números CAS |
2628-58-2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)
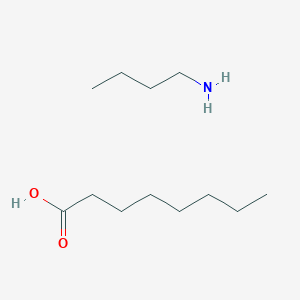

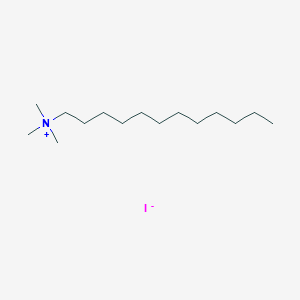


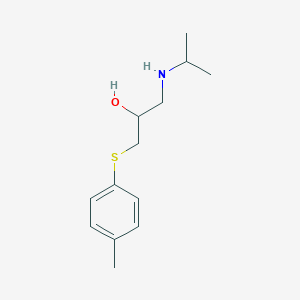
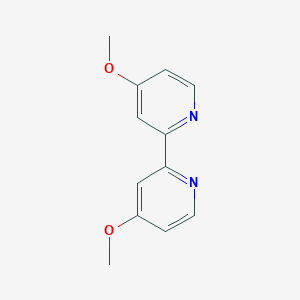
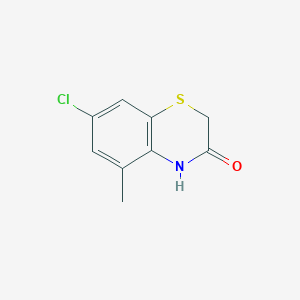
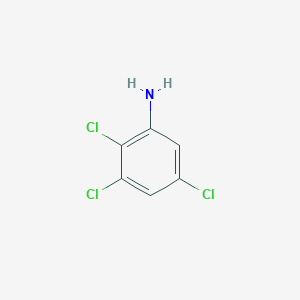
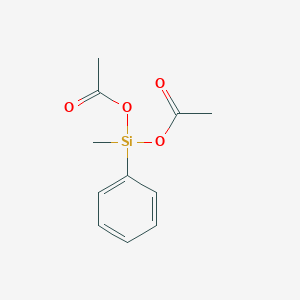
![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)

